9H-咔唑-1-醇

描述

1-Hydroxycarbazole (1HC) is an aromatic heterocyclic compound that has a wide range of applications in the field of chemistry. It is used as a reagent for the synthesis of a variety of compounds, as a dye for fabrics and paper, and as a pharmaceutical intermediate. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

科学研究应用

抗菌活性

9H-咔唑-1-醇衍生物已被合成并研究了它们的抗菌特性。 这些化合物对多种微生物菌株表现出有效性,表明其在开发新型抗菌剂方面具有潜力 .

氧化产物表征

研究人员已经对9H-咔唑-1-醇的氧化产物进行了研究,探索了在不同培养条件下的转化率。 这对于药物应用和环境生物降解研究具有重要意义 .

药理学应用

9H-咔唑-1-醇因其多功能的药理学应用而具有价值。 研究人员研究了由联苯利用菌产生的其衍生物,这可能导致新型药物的开发 .

电聚合

咔唑衍生物,包括9H-咔唑-1-醇,用于电聚合。 它们适用于广泛的应用,例如生物传感器,腐蚀抑制,光伏,电致发光器件,场效应晶体管和超级电容器 .

作用机制

Mode of Action

For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function . The specific interactions and resulting changes caused by 1-Hydroxycarbazole would require further investigation .

Biochemical Pathways

1-Hydroxycarbazole is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . This conversion involves the formation of 9H-carbazol-3-ol from the corresponding dihydrodiols .

Result of Action

Carbazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities .

Action Environment

The action of 1-Hydroxycarbazole can be influenced by various environmental factors. For instance, the presence of biphenyl has been shown to enhance the yield of 1-Hydroxycarbazole during co-cultivation with certain bacterial strains

生化分析

Biochemical Properties

9H-Carbazol-1-ol is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. The nature of these interactions is complex and multifaceted, involving a range of biomolecules .

Cellular Effects

The effects of 9H-Carbazol-1-ol on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 9H-Carbazol-1-ol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

9H-Carbazol-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors It may also affect metabolic flux or metabolite levels

属性

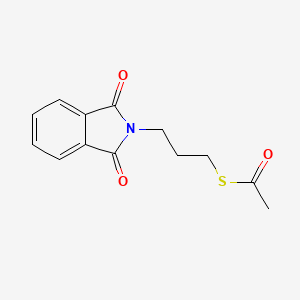

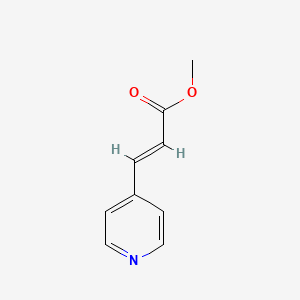

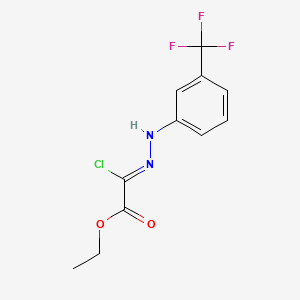

IUPAC Name |

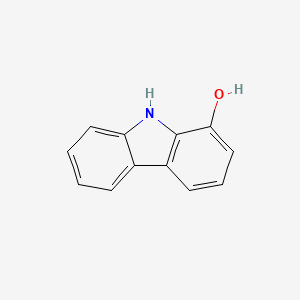

9H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPAUIDFWFXLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210618 | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61601-54-5 | |

| Record name | 1-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some common synthetic approaches to access 1-hydroxycarbazoles?

A1: Several strategies have been explored for the synthesis of 1-hydroxycarbazoles and their derivatives:

- Palladium-catalyzed cyclization: This approach offers a regioselective route to 1-hydroxycarbazoles under aerobic conditions. []

- Lewis acid-catalyzed benzannulation: This method employs 5-(indolyl)2,3-dihydrofuran acetals as starting materials and uses Lewis acids to promote an intramolecular ring-opening benzannulation reaction, yielding 1-hydroxycarbazole-2-carboxylates. []

- Anionic [4+2] cycloaddition: This approach utilizes furoindolones as starting materials and proceeds through an anionic [4+2] cycloaddition to afford 1-hydroxycarbazoles regioselectively. This strategy has been successfully applied to the synthesis of murrayafoline-A. [, ]

Q2: Can 1-hydroxycarbazoles be used as building blocks for more complex molecules?

A2: Yes, 1-hydroxycarbazoles serve as versatile synthons for constructing various heterocyclic systems. For example, they can be transformed into:

- Pyrano[2,3-a]carbazoles: These compounds are accessible through reactions with reagents like dimethyl acetylenedicarboxylate (DMAD), ethyl 2-methylacetoacetate, or through multicomponent reactions involving benzaldehydes/isatins and malononitrile. [, , ]

- Furo[2,3-a]carbazoles: These derivatives can be synthesized by reacting 1-hydroxycarbazoles with compounds like chloroacetone or phenacyl bromide. [, ]

- Benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles: These compounds are accessible through reactions with o-aminothiophenol. []

- Pyrazolino- and isoxazolo-[2,3-a]carbazoles: These fused heterocycles can be prepared by utilizing 2-acetyl-1-hydroxycarbazoles as starting materials. []

- Quinolino[2,3-a]carbazoles and pyrano[2,3-a]carbazoles: These compounds can be synthesized by reacting 1-hydroxycarbazoles with anthranilic acid or malonic acid, respectively. []

Q3: How does the reactivity of 1-hydroxycarbazole differ from carbazole?

A3: The presence of the hydroxyl group in 1-hydroxycarbazole significantly influences its reactivity compared to carbazole. This hydroxyl group:

- Enables facile acylation and alkylation: This allows for the introduction of various substituents at the 1-position, which can be further elaborated to access a diverse range of carbazole derivatives. [, , , , , , , ]

- Participates in hydrogen bonding: This property can affect the compound's solubility, stability, and interactions with biological targets. []

- Can undergo oxidation: This transformation leads to the formation of carbazolequinones, some of which are naturally occurring compounds like murrayaquinone A and koeniginequinone A. []

Q4: What is the role of trifluoroacetic acid in some reactions involving 1-hydroxycarbazole?

A4: Trifluoroacetic acid serves as a catalyst and promotes the condensation of 1-hydroxycarbazoles with various electrophiles, such as acetyl chloride, phenylpropiolic acid, and salicylic acid. [, , ]

Q5: Does 1-hydroxycarbazole exhibit any notable biological activity?

A5: Yes, 1-hydroxycarbazole demonstrates interesting biological activities, including:

- Mutagenic activity: Studies have shown that 1-hydroxycarbazole displays increased mutagenic activity compared to unsubstituted carbazole in the CHO/HGPRT assay, indicating its potential genotoxicity. []

- Fluorescence sensing: 1-Hydroxycarbazole can function as a fluorescent sensor for anions like fluoride and chloride due to its ability to engage in hydrogen bonding interactions. []

Q6: Are there any known natural products containing the 1-hydroxycarbazole scaffold?

A6: Yes, several natural products incorporate the 1-hydroxycarbazole core structure, including:

- Murrayafoline A: This bioactive compound has been isolated from the stems and leaves of Clausena emarginata. []

- Claulansine D and Mafaicheenamine E: These alkaloids have been synthesized utilizing 1-hydroxycarbazole-derived furo[3,4-b]carbazolones as key intermediates. []

Q7: What is the significance of studying the substrate specificity of carbazole 1,9a-dioxygenase (CARDO)?

A7: CARDO is an enzyme that catalyzes the degradation of various aromatic compounds, including carbazole. Understanding its substrate specificity provides valuable insights into:

- Biodegradation pathways: This knowledge can be applied to develop strategies for bioremediation of environmental pollutants. []

- Enzyme engineering: By modifying the active site of CARDO, researchers can potentially alter its substrate specificity and create enzymes with novel catalytic activities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。